Cas no 1805425-04-0 (4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine)

4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H5BrF5NO/c1-16-5-3(9)2-4(7(10)11)15-6(5)8(12,13)14/h2,7H,1H3
- InChI Key: ZDUDBZDRZWHKHP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)F)N=C(C(F)(F)F)C=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- XLogP3: 3.1
- Topological Polar Surface Area: 22.1
4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059264-1g |
4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine |
1805425-04-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine Related Literature
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on 4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine
Chemical Profile of 4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1805425-04-0)
4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine, identified by its CAS number 1805425-04-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a core structural motif widely prevalent in biologically active molecules. The presence of multiple fluorinated substituents and a bromine atom introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery initiatives.
The molecular structure of 4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine features a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and two fluorinated groups—a difluoromethyl group at the 6-position and a trifluoromethyl group at the 2-position. This specific arrangement of substituents imparts distinct physicochemical characteristics, including enhanced lipophilicity and metabolic stability, which are critical factors in the design of novel therapeutic agents.
In recent years, fluorinated pyridines have emerged as pivotal components in the development of small-molecule inhibitors targeting various biological pathways. The electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups contributes to increased binding affinity and selectivity, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions. These attributes have positioned 4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine as a versatile intermediate in synthetic chemistry.
Current research endeavors leveraging this compound are primarily focused on its potential application in oncology and anti-inflammatory drug development. Studies have demonstrated that fluorinated pyridines can modulate enzyme activity by influencing hydrogen bonding networks and hydrophobic interactions within protein targets. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The methoxy group at the 3-position further enhances solubility, facilitating formulation into bioavailable drug candidates.
The incorporation of multiple fluorinated moieties is not arbitrary but rather stems from computational modeling and experimental data indicating that these groups can optimize pharmacokinetic profiles. Specifically, the trifluoromethyl group is renowned for its ability to enhance metabolic stability by resisting oxidative degradation, whereas the difluoromethyl group improves binding interactions by increasing lipophilicity without compromising water solubility. Such features are particularly advantageous in designing drugs with prolonged half-lives and reduced dosing frequency.
Advances in synthetic methodologies have enabled efficient access to 4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine, allowing researchers to rapidly explore analog libraries. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling, have been instrumental in constructing complex derivatives with tailored biological activities. These synthetic strategies align with the growing emphasis on high-throughput screening platforms where large compound collections are evaluated for therapeutic efficacy.
The bromine substituent at the 4-position of the pyridine ring provides an excellent site for further derivatization, enabling chemists to introduce diverse functional groups through nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. Such modifications have been exploited to generate libraries of compounds for hit identification against therapeutic targets. Moreover, computational techniques like molecular docking have been employed to predict binding modes, guiding rational optimization efforts.
In conclusion, 4-Bromo-6-(difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1805425-04-0) represents a structurally intriguing compound with significant potential in pharmaceutical innovation. Its unique combination of fluorinated substituents and halogen accessibility makes it an attractive building block for designing next-generation therapeutics targeting complex diseases. As research progresses, this compound is expected to contribute substantially to advancements in medicinal chemistry and drug development pipelines.
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